1-Methyl-3-carbobenzoxy pyridinium iodide
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Overview
Description
1-Methyl-3-carbobenzoxy pyridinium iodide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, materials science, and medicinal chemistry. This compound features a pyridinium ring substituted with a methyl group and a carbobenzoxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-carbobenzoxy pyridinium iodide typically involves the quaternization of 1-methylpyridine with benzyl chloroformate, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-carbobenzoxy pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, substituted pyridinium salts, and reduced pyridine derivatives .
Scientific Research Applications
1-Methyl-3-carbobenzoxy pyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-carbobenzoxy pyridinium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ring can participate in electron transfer processes, while the carbobenzoxy group can undergo hydrolysis or other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-carbobenzoxy pyridinium chloride
- 1-Methyl-3-carbobenzoxy pyridinium bromide
- 1-Methyl-3-carbobenzoxy pyridinium fluoride
Uniqueness
1-Methyl-3-carbobenzoxy pyridinium iodide is unique due to its specific iodide counterion, which can influence its reactivity and solubility compared to other halide salts. This uniqueness makes it particularly useful in certain synthetic applications where the iodide ion’s properties are advantageous .
Properties
CAS No. |
102583-99-3 |
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Molecular Formula |
C14H14INO2 |
Molecular Weight |
355.17 g/mol |
IUPAC Name |
benzyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C14H14NO2.HI/c1-15-9-5-8-13(10-15)14(16)17-11-12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
AUGNNABUQPESHK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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